Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is used in enantioselective synthesis processes. For example, Wang et al. (2018) explored the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, achieving moderate enantioselectivity and suggesting its utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Nootropic Activity
This compound derivatives have been synthesized and tested for nootropic (cognitive-enhancing) activity. Valenta et al. (1994) conducted a study on the synthesis of various 1,4-disubstituted 2-oxopyrrolidines, including those related to this compound, to evaluate their nootropic properties (Valenta et al., 1994).
Analgesic Properties
Research has been conducted on modifying the structure of this compound derivatives to enhance their analgesic properties. Ukrainets et al. (2015) studied the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties, focusing on analgesic activity (Ukrainets et al., 2015).
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds. Kametani et al. (1979) synthesized (±)-1-Benzyl-3α-hydroxy-4β-methylamino-2-oxopyrrolidine and its cis-isomer from 1-benzyl-4-ethoxycarbonyl-2,3-dioxopyrrolidine, highlighting its role as a synthetic intermediate in producing mitomycins (Kametani et al., 1979).
Antioxidant Activity
Synthesis and evaluation of antioxidant activity of this compound derivatives have been a focus in research. Tumosienė et al. (2019) synthesized a series of novel derivatives and tested their antioxidant activity, identifying potent antioxidants in the series (Tumosienė et al., 2019).
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has also been explored. Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and tested them against various bacterial and fungal strains, observing interesting antibacterial activity against certain strains (Nural et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRTVWYTAPOXDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569801 |
Source
|
Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329956-53-8 |
Source
|
Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.